N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for breaking down GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.
Mechanism of Action
As mentioned, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons. By increasing GABA levels, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide are complex and not fully understood. However, some studies have suggested that it may increase the activity of certain GABA receptors, leading to increased inhibition of neurons. Additionally, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to increase the levels of certain neurochemicals, such as dopamine and serotonin, which can have a variety of effects on behavior.
Advantages and Limitations for Lab Experiments
One major advantage of N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide for lab experiments is its high selectivity for GABA-AT. This means that it can be used to specifically target the GABAergic system without affecting other neurotransmitter systems. Additionally, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to be well-tolerated in animal studies, with few side effects reported.
However, one limitation of N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide is its relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to achieve sustained effects in animal studies, and may limit its potential therapeutic uses.
Future Directions
There are a variety of potential future directions for research on N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential as a treatment for addiction, particularly for cocaine addiction. Additionally, further studies could investigate its potential therapeutic uses for epilepsy, anxiety, and other conditions. Finally, researchers could explore the mechanisms underlying N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide's effects on neurotransmission and behavior, in order to better understand its potential uses and limitations.
Synthesis Methods
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and solvents, including tert-butyl lithium, diethyl ether, and acetic anhydride. The final product is a white crystalline solid with a melting point of approximately 140-142°C.
Scientific Research Applications
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential therapeutic uses. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction, among other conditions. Additionally, N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine seeking behavior in rats.
properties
IUPAC Name |
N-cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2/c1-2-14(20)18-8-6-11(7-9-18)15(21)19(10-13(16)17)12-4-3-5-12/h2,11-13H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMZDAQCYQHHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N(CC(F)F)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclobutyl-N-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.